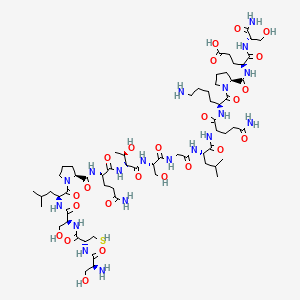

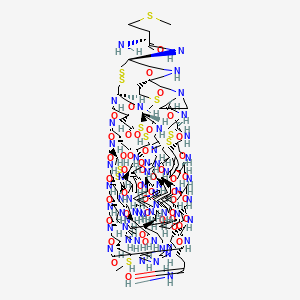

H-Ser-cys-ser-leu-pro-gln-thr-ser-gly-leu-gln-lys-pro-glu-ser-NH2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Leptin(116-130)(Maus) ist ein synthetisches Peptidfragment, das vom Leptin-Protein der Maus abgeleitet ist. Leptin ist ein aus Adipozyten stammendes Hormon, das eine entscheidende Rolle bei der Regulierung der Nahrungsaufnahme und der Energiehomöostase spielt. Das Fragment Leptin(116-130) hat gezeigt, dass es einige der biologischen Aktivitäten des vollständigen Leptin-Proteins nachahmt, einschließlich der Auswirkungen auf das Körpergewicht und die Nahrungsaufnahme .

Herstellungsmethoden

Leptin(116-130)(Maus) wird mittels Festphasen-Peptidsynthese (SPPS) synthetisiert. Diese Methode beinhaltet die sequentielle Zugabe von Aminosäuren zu einer wachsenden Peptidkette, die an ein festes Harz gebunden ist. Die Synthese beginnt typischerweise mit der C-terminalen Aminosäure und verläuft in Richtung des N-Terminus. Das Peptid wird dann vom Harz abgespalten und mittels Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt. Das Endprodukt wird mittels Massenspektrometrie und analytischer HPLC charakterisiert, um seine Reinheit und Identität zu bestätigen .

Vorbereitungsmethoden

LEP(116-130)(mouse) is synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically starts with the C-terminal amino acid and proceeds towards the N-terminus. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC). The final product is characterized by mass spectrometry and analytical HPLC to confirm its purity and identity .

Analyse Chemischer Reaktionen

Leptin(116-130)(Maus) durchläuft während seiner Synthese und Degradation hauptsächlich Peptidbindungsbildungs- und -spaltungsreaktionen. Es nimmt unter physiologischen Bedingungen typischerweise nicht an Oxidations-, Reduktions- oder Substitutionsreaktionen teil. Die Hauptprodukte, die aus seiner Degradation entstehen, sind kleinere Peptidfragmente und einzelne Aminosäuren .

Wissenschaftliche Forschungsanwendungen

Leptin(116-130)(Maus) hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Biologie: Es wird verwendet, um die Rolle von Leptin und seinen Fragmenten bei der Regulierung des Körpergewichts, der Nahrungsaufnahme und der Energiehomöostase zu untersuchen. .

Medizin: Leptin(116-130)(Maus) wird auf seine potenziellen therapeutischen Anwendungen bei der Behandlung von Fettleibigkeit, Diabetes und Stoffwechselstörungen untersucht. .

Chemie: Das Peptid wird bei der Entwicklung synthetischer Analoga und Agonisten von Leptin für therapeutische Zwecke eingesetzt

Industrie: Leptin(116-130)(Maus) wird bei der Produktion von Forschungsreagenzien und diagnostischen Werkzeugen zur Untersuchung von Leptin-assoziierten Signalwegen verwendet

Wirkmechanismus

Leptin(116-130)(Maus) übt seine Wirkungen aus, indem es an Leptin-Rezeptoren im Hypothalamus bindet, einem Bereich des Gehirns, der an der Regulierung von Hunger und Energieaufwand beteiligt ist. Diese Bindung aktiviert Signalwege, die die Nahrungsaufnahme reduzieren und den Energieaufwand erhöhen. Das Peptid beeinflusst auch den Glukosestoffwechsel und die Wärmeregulierung .

Wirkmechanismus

LEP(116-130)(mouse) exerts its effects by binding to leptin receptors in the hypothalamus, a region of the brain involved in regulating hunger and energy expenditure. This binding activates signaling pathways that reduce food intake and increase energy expenditure. The peptide also influences glucose metabolism and thermoregulation .

Vergleich Mit ähnlichen Verbindungen

Leptin(116-130)(Maus) ist einzigartig in seiner Fähigkeit, die biologischen Aktivitäten von vollwertigem Leptin nachzuahmen, während es ein kleineres und stabileres Peptidfragment ist. Ähnliche Verbindungen umfassen:

Vollständiges Leptin: Das vollständige Leptin-Protein hat breitere biologische Aktivitäten, ist aber weniger stabil und schwieriger herzustellen.

Leptin(116-122)(Maus): Ein kürzeres Fragment von Leptin, das einige biologische Aktivitäten beibehält, aber weniger potent ist als Leptin(116-130)(Maus).

Synthetische Leptin-Analoga: Diese sind so konzipiert, dass sie die Stabilität und Potenz von Leptin für therapeutische Anwendungen verbessern.

Leptin(116-130)(Maus) zeichnet sich durch seine Balance zwischen Stabilität, Potenz und einfacher Synthese aus, was es zu einem wertvollen Werkzeug in der Leptin-Forschung und bei potenziellen therapeutischen Anwendungen macht .

Eigenschaften

IUPAC Name |

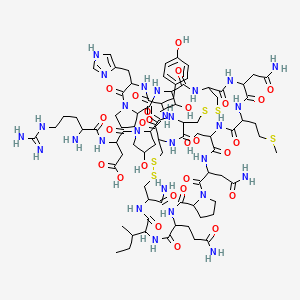

(4S)-4-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H109N19O24S/c1-30(2)22-38(57(100)72-34(13-16-46(67)89)54(97)75-37(10-6-7-19-65)63(106)82-20-8-11-44(82)60(103)74-36(15-18-49(92)93)55(98)77-40(26-85)51(69)94)71-48(91)24-70-53(96)41(27-86)79-62(105)50(32(5)88)81-56(99)35(14-17-47(68)90)73-61(104)45-12-9-21-83(45)64(107)39(23-31(3)4)76-58(101)42(28-87)78-59(102)43(29-108)80-52(95)33(66)25-84/h30-45,50,84-88,108H,6-29,65-66H2,1-5H3,(H2,67,89)(H2,68,90)(H2,69,94)(H,70,96)(H,71,91)(H,72,100)(H,73,104)(H,74,103)(H,75,97)(H,76,101)(H,77,98)(H,78,102)(H,79,105)(H,80,95)(H,81,99)(H,92,93)/t32-,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,43+,44+,45+,50+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEHDWBRMEXDYLT-RDEOYNLOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CO)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H109N19O24S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1560.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[Ala107]-MBP (104-118)](/img/structure/B612396.png)

![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-[[(2S)-1-[[(2S)-6-amino-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B612403.png)